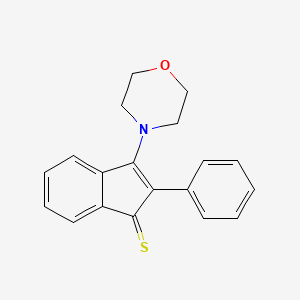
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thione Group: This step might involve the use of sulfurizing agents.
Attachment of the Morpholinyl and Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to thiol using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the indene core or attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1-thione, 2-phenyl-: Lacks the morpholinyl group.
1H-Indene-1-thione, 3-(4-piperidinyl)-2-phenyl-: Contains a piperidinyl group instead of morpholinyl.
1H-Indene-1-thione, 3-(4-morpholinyl)-2-methyl-: Has a methyl group instead of phenyl.
Properties
CAS No. |
60688-81-5 |
|---|---|
Molecular Formula |
C19H17NOS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-2-phenylindene-1-thione |
InChI |
InChI=1S/C19H17NOS/c22-19-16-9-5-4-8-15(16)18(20-10-12-21-13-11-20)17(19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
XEASTWGSKMGZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



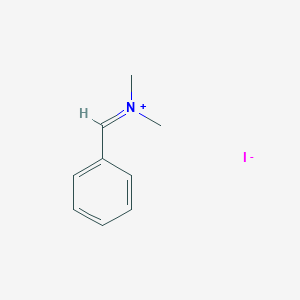
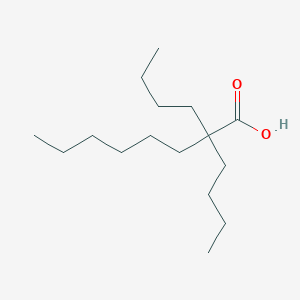
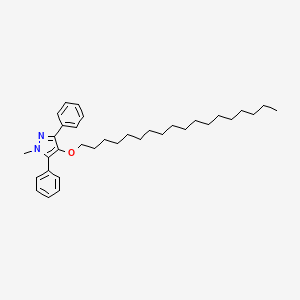
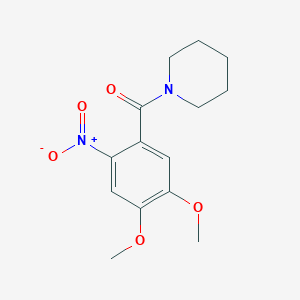
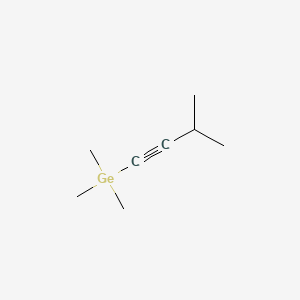
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
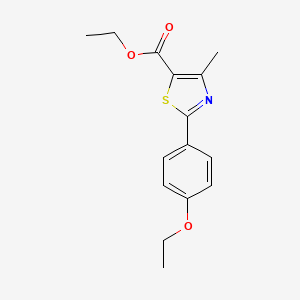
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
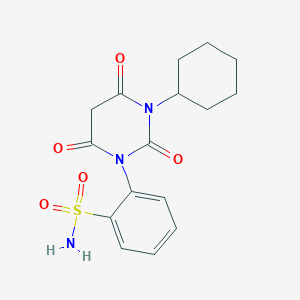
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
